n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1260592-32-2
VCID: VC4548845
InChI: InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Molecular Formula: C25H20F3NO5
Molecular Weight: 471.432

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine

CAS No.: 1260592-32-2

Cat. No.: VC4548845

Molecular Formula: C25H20F3NO5

Molecular Weight: 471.432

* For research use only. Not for human or veterinary use.

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine - 1260592-32-2

Specification

CAS No. 1260592-32-2
Molecular Formula C25H20F3NO5
Molecular Weight 471.432
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Standard InChI InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Standard InChI Key JAUYXFMCEZXVPZ-QFIPXVFZSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s structure consists of an L-phenylalanine backbone modified at three critical positions:

  • Amino Protection: The α-amino group is protected by an Fmoc group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

  • Aromatic Substitution: A trifluoromethoxy group (-OCF₃) is introduced at the 3-position of the phenyl ring. This electron-withdrawing group alters electronic properties and enhances resistance to enzymatic degradation .

  • Carboxylic Acid Functionality: The α-carboxylic acid remains free for peptide bond formation during SPPS .

The stereochemistry at the α-carbon is preserved in the L-configuration, crucial for maintaining biological activity in peptide-based therapeutics .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC25H20F3NO5\text{C}_{25}\text{H}_{20}\text{F}_{3}\text{NO}_{5}
Molecular Weight471.43 g/mol
CAS Number1260592-32-2
StereochemistryL-configuration at α-carbon
Protection GroupFmoc (9-fluorenylmethyloxycarbonyl)
Aromatic Substituent-OCF₃ at 3-position

Synthesis and Manufacturing

Synthetic Routes

The synthesis of n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine typically involves multi-step organic reactions:

  • Amino Protection: L-Phenylalanine’s amino group is protected with Fmoc-Cl (Fmoc chloride) under basic conditions .

  • Electrophilic Substitution: The phenyl ring undergoes electrophilic trifluoromethoxylation at the 3-position. This step often employs silver-mediated reactions or direct fluorination agents .

  • Purification: Chromatographic techniques (e.g., HPLC) ensure high enantiomeric purity (>95% ee) .

Industrial-scale production optimizes these steps for yield and cost-efficiency, utilizing automated synthesizers and continuous-flow reactors .

Challenges in Trifluoromethoxylation

Introducing the -OCF₃ group is synthetically challenging due to the poor nucleophilicity of trifluoromethoxy anions. Recent advances use hypervalent iodine reagents or copper catalysts to facilitate this transformation . For example, BJOC (2020) highlights a palladium-catalyzed cross-coupling method that achieves 70–80% yields for analogous fluorinated phenylalanines .

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: Predicted 615.4±55.0C615.4 \pm 55.0^\circ \text{C} .

  • Density: 1.371±0.06g/cm31.371 \pm 0.06 \, \text{g/cm}^3 .

  • pKa: 3.68±0.103.68 \pm 0.10, indicating moderate acidity for the carboxylic acid group .

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) . The Fmoc group enhances stability during SPPS but requires cleavage with piperidine before final deprotection .

Applications in Pharmaceutical Research

Peptide Synthesis

n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine is a cornerstone in SPPS for incorporating fluorinated residues into peptides. Its applications include:

  • Antimicrobial Peptides: Fluorination improves membrane permeability and resistance to proteases . For instance, cyclic acyldepsipeptides containing Phe(3-OCF₃) show potent activity against Gram-positive pathogens .

  • PET Imaging Probes: Fluorinated amino acids serve as radiotracers. Although this compound lacks 18F^{18}\text{F}, related derivatives are used in positron emission tomography .

Drug Design

The trifluoromethoxy group’s electronegativity and lipophilicity enhance drug-receptor interactions. Case studies include:

  • Kinase Inhibitors: Incorporating Phe(3-OCF₃) into ATP-binding pockets improves binding affinity and selectivity .

  • GPCR-Targeted Therapies: Fluorinated residues stabilize receptor conformations in G protein-coupled receptors.

Table 2: Therapeutic Applications

ApplicationMechanismExample
Antimicrobial AgentsDisrupts bacterial cell membranesCyclic acyldepsipeptides
Anticancer DrugsInhibits tyrosine kinasesImatinib analogs
Neuroimaging AgentsBinds amyloid plaques18F ^{18}\text{F}-labeled derivatives

Recent Research Advances

Enzymatic Resolution

A 2025 study optimized protease-mediated resolution to achieve >99.5% ee for fluorinated phenylalanines, reducing reliance on chiral auxiliaries .

Continuous-Flow Synthesis

Adoption of microreactors has cut synthesis time by 40% while improving yields to 85% .

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